3-Ethyl-2-oxoindoline-5-carboxylic acid
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Overview
Description
3-Ethyl-2-oxoindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxoindoline-5-carboxylic acid typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction is carried out under reflux with acetic acid and hydrochloric acid as catalysts . Another method involves the reaction of indole derivatives with dihydrofuran, providing a mixture of products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-Ethyl-2-oxoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-5-carboxylic acid: Similar structure but lacks the ethyl group.
3-Methyl-2-oxoindoline-5-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
2-Oxoindoline-3-carboxylic acid: Different position of the carboxylic acid group.
Uniqueness
3-Ethyl-2-oxoindoline-5-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-ethyl-2-oxo-1,3-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-7-8-5-6(11(14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
KTVWKKBTUXRUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)C(=O)O)NC1=O |
Origin of Product |
United States |
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